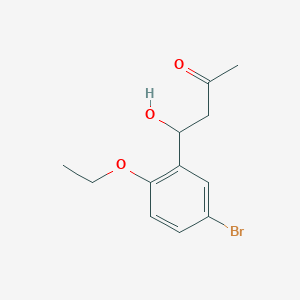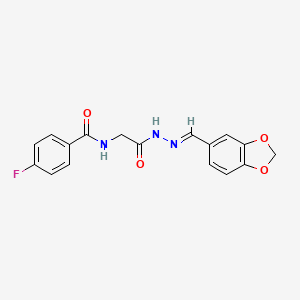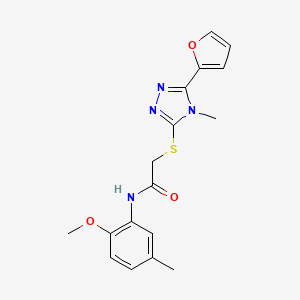
4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a hydroxy group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-ethoxyphenol.
Friedel-Crafts Acylation: The brominated phenol is then subjected to Friedel-Crafts acylation with butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(5-Bromo-2-ethoxyphenyl)-4-oxobutanone.
Reduction: 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxybutanol.
Substitution: 4-(5-Methoxy-2-ethoxyphenyl)-4-hydroxy-2-butanone.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors.
Industry
In the material science industry, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural features.
Mecanismo De Acción
The biological activity of 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone is attributed to its ability to interact with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)-4-hydroxy-2-butanone
- 4-(5-Chloro-2-ethoxyphenyl)-4-hydroxy-2-butanone
- 4-(5-Bromo-2-ethoxyphenyl)-4-oxobutanone
Uniqueness
Compared to its analogs, 4-(5-Bromo-2-ethoxyphenyl)-4-hydroxy-2-butanone offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both a bromine atom and an ethoxy group provides distinct chemical properties that can be exploited in various synthetic and biological contexts.
Propiedades
Número CAS |
618092-30-1 |
|---|---|
Fórmula molecular |
C12H15BrO3 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
4-(5-bromo-2-ethoxyphenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12-5-4-9(13)7-10(12)11(15)6-8(2)14/h4-5,7,11,15H,3,6H2,1-2H3 |
Clave InChI |
KDSKUVBWMBVOHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)


![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12024772.png)

![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)
![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)
![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)
